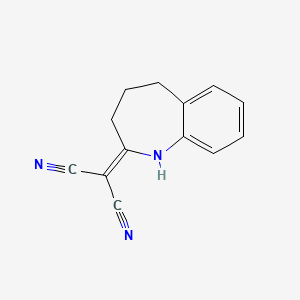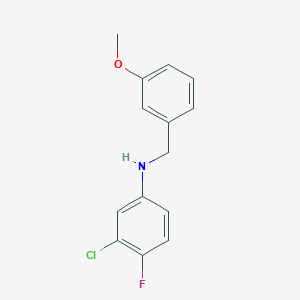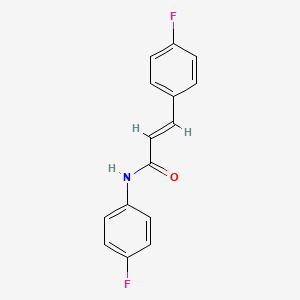![molecular formula C19H24N2O2 B5832000 1-[2-(1-azepanyl)-2-oxoethyl]-7-ethyl-1H-indole-3-carbaldehyde](/img/structure/B5832000.png)
1-[2-(1-azepanyl)-2-oxoethyl]-7-ethyl-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(1-azepanyl)-2-oxoethyl]-7-ethyl-1H-indole-3-carbaldehyde, also known as AOEIC, is a chemical compound with potential applications in scientific research. This compound is a derivative of indole, which is a heterocyclic aromatic organic compound that occurs naturally in plants and animals. AOEIC has been synthesized through various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
作用機序
The mechanism of action of 1-[2-(1-azepanyl)-2-oxoethyl]-7-ethyl-1H-indole-3-carbaldehyde is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 1-[2-(1-azepanyl)-2-oxoethyl]-7-ethyl-1H-indole-3-carbaldehyde has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its cytotoxic activity against cancer cells. 1-[2-(1-azepanyl)-2-oxoethyl]-7-ethyl-1H-indole-3-carbaldehyde has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which may contribute to its potential as a therapeutic agent for Alzheimer's disease. Additionally, 1-[2-(1-azepanyl)-2-oxoethyl]-7-ethyl-1H-indole-3-carbaldehyde has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation, and its potential as a therapeutic agent for various diseases has been explored.
Biochemical and Physiological Effects
1-[2-(1-azepanyl)-2-oxoethyl]-7-ethyl-1H-indole-3-carbaldehyde has been shown to exhibit various biochemical and physiological effects, including cytotoxic activity against cancer cells, inhibition of amyloid beta peptide aggregation, and neuroprotective activity in models of Parkinson's disease. 1-[2-(1-azepanyl)-2-oxoethyl]-7-ethyl-1H-indole-3-carbaldehyde has also been shown to exhibit antioxidant and anti-inflammatory activity, which may contribute to its potential as a therapeutic agent for various diseases.
実験室実験の利点と制限
One advantage of 1-[2-(1-azepanyl)-2-oxoethyl]-7-ethyl-1H-indole-3-carbaldehyde is its potential as a therapeutic agent for various diseases, which makes it a promising compound for further study. Additionally, 1-[2-(1-azepanyl)-2-oxoethyl]-7-ethyl-1H-indole-3-carbaldehyde has been synthesized through various methods, which allows for flexibility in its production. One limitation of 1-[2-(1-azepanyl)-2-oxoethyl]-7-ethyl-1H-indole-3-carbaldehyde is its limited solubility in aqueous solutions, which may affect its bioavailability and potential for use as a therapeutic agent.
将来の方向性
For the study of 1-[2-(1-azepanyl)-2-oxoethyl]-7-ethyl-1H-indole-3-carbaldehyde include further exploration of its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the mechanism of action of 1-[2-(1-azepanyl)-2-oxoethyl]-7-ethyl-1H-indole-3-carbaldehyde should be further elucidated to understand its biochemical and physiological effects. Further studies should also explore the optimization of 1-[2-(1-azepanyl)-2-oxoethyl]-7-ethyl-1H-indole-3-carbaldehyde synthesis methods to improve its production and potential for use in scientific research.
合成法
1-[2-(1-azepanyl)-2-oxoethyl]-7-ethyl-1H-indole-3-carbaldehyde has been synthesized through various methods, including the Vilsmeier-Haack reaction, the Pictet-Spengler reaction, and the Fischer indole synthesis. The Vilsmeier-Haack reaction involves the reaction of an aldehyde or ketone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phosphorus oxychloride (POCl3) to form an iminium ion intermediate, which is then reacted with an amine to form the desired product. The Pictet-Spengler reaction involves the reaction of an aldehyde or ketone with an amine to form an iminium ion intermediate, which is then cyclized to form the desired product. The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone to form an imine intermediate, which is then cyclized to form the desired product.
科学的研究の応用
1-[2-(1-azepanyl)-2-oxoethyl]-7-ethyl-1H-indole-3-carbaldehyde has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-[2-(1-azepanyl)-2-oxoethyl]-7-ethyl-1H-indole-3-carbaldehyde has been shown to exhibit cytotoxic activity against cancer cells, and its mechanism of action has been studied to understand its potential as an anticancer agent. 1-[2-(1-azepanyl)-2-oxoethyl]-7-ethyl-1H-indole-3-carbaldehyde has also been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the development of Alzheimer's disease, and its potential as a therapeutic agent for this disease has been explored. Additionally, 1-[2-(1-azepanyl)-2-oxoethyl]-7-ethyl-1H-indole-3-carbaldehyde has been shown to exhibit neuroprotective activity in models of Parkinson's disease, and its potential as a therapeutic agent for this disease has been studied.
特性
IUPAC Name |
1-[2-(azepan-1-yl)-2-oxoethyl]-7-ethylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-2-15-8-7-9-17-16(14-22)12-21(19(15)17)13-18(23)20-10-5-3-4-6-11-20/h7-9,12,14H,2-6,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPIFOPMZKXVOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC(=O)N3CCCCCC3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N'-[(4-nitrophenyl)acetyl]benzohydrazide](/img/structure/B5831926.png)
![N-[2-(4-Ethyl-piperazin-1-yl)-2-oxo-ethyl]-4-fluoro-N-methyl-benzenesulfonamide](/img/structure/B5831939.png)
![{5-[(4-methylphenyl)thio]-2-furyl}methanol](/img/structure/B5831940.png)


![4-{5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5831963.png)
![N-[4-(diethylamino)phenyl]nicotinamide](/img/structure/B5831981.png)

![N-[3-(acetylamino)phenyl]-3-(2-chlorophenyl)acrylamide](/img/structure/B5831994.png)




![2,4-dimethoxybenzaldehyde [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5832028.png)